2,1,3-Benzoxadiazol-5-ylmethanol
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Overview
Description
The compound 2,1,3-Benzoxadiazol-5-ylmethanol is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the chemistry of similar structures. For instance, the synthesis of 1,3-bis(1,3,4-oxadiazol-2-yl)benzenes involves the formation of oxadiazole rings, which are related to the benzoxadiazole moiety in the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves the formation of oxadiazole rings, which are five-membered heterocycles containing nitrogen and oxygen atoms. In the first paper, a rigid core containing oxadiazole units is synthesized and combined with various terminal chains . Although the exact synthesis of 2,1,3-Benzoxadiazol-5-ylmethanol is not described, similar synthetic strategies could potentially be applied, such as the use of a rigid core and the introduction of functional groups to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,1,3-Benzoxadiazol-5-ylmethanol can be characterized using techniques such as X-ray diffraction, as seen in the second paper, where the structure of a pyrazole derivative is elucidated . The conformation and crystal packing of such molecules are often stabilized by hydrogen bonds and other non-covalent interactions, which could also be relevant for the benzoxadiazole compound.
Chemical Reactions Analysis
The reactivity of related heterocyclic compounds is explored in the fifth paper, where the synthesis and rearrangement of a dinitrophenylhydrazone derivative of an oxadiazole compound are studied . The reactivity patterns observed, including specific or general base-catalysis and the stability of the final rearranged products, could provide insights into the chemical reactions that 2,1,3-Benzoxadiazol-5-ylmethanol might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined by their molecular structure. For instance, the liquid crystal properties of synthesized oxadiazole derivatives are investigated using polarizing optical microscopy, differential scanning calorimetry, and X-ray diffraction . These techniques could also be used to study the properties of 2,1,3-Benzoxadiazol-5-ylmethanol, such as its phase behavior, thermal stability, and conformational preferences.
Scientific Research Applications
Electrochemical and Optical Properties
2,1,3-Benzoxadiazole derivatives exhibit significant potential in electrochemical applications. A study by Goker et al. (2014) synthesized benzooxadiazole-containing monomers, demonstrating their utility in electrochromic devices due to their influence on polymer electronic properties (Goker et al., 2014).
Amorphous Functional Materials
Langhals et al. (2012) attached 2,1,3-benzoxadiazole to perylene and benzoperylene building blocks, creating amorphous light-absorbing materials. These materials are significant for their potential in material science, particularly in the context of Förster Resonance Energy Transfer (FRET) (Langhals et al., 2012).
Fluorescence Assay for Phospholipid Membrane Asymmetry
McIntyre and Sleight (1991) developed a method using NBD-labeled lipids (derivatives of 7-nitro-2,1,3-benzoxadiazol-4-yl) for examining lipid transport and membrane structure in biological systems. This method is crucial for understanding membrane asymmetry and phospholipid translocase activity (McIntyre & Sleight, 1991).
"Turn-On" Chemodosimeter for Hg2+
Chen et al. (2012) developed a novel Hg(2+) chemodosimeter derived from 1',3'-dithiane-substituted 2,1,3-benzoxadiazole. This chemodosimeter has applications in monitoring Hg(2+) in living organisms, such as zebrafish larvae, showcasing a potential in environmental and biological research (Chen et al., 2012).
Photophysical/Electrochemical Properties of Fluorescent Compounds
Behramand et al. (2012) synthesized new fluorescent compounds derived from 2,1,3-benzoxadiazole. These compounds, emitting in the green region of the visible spectrum, have applications in electrochemical studies due to their electron-transporting properties (Behramand et al., 2012).
Density Functional Theory Study for Solar Cells
Sathyanarayanamoorthi et al. (2015) conducted a theoretical analysis of 2,1,3-Benzoxadiazole-5-carboxylic acid dyes for dye-sensitized solar cells. Their findings suggest these materials as excellent sensitizers, underlining their potential in renewable energy technology (Sathyanarayanamoorthi et al., 2015).
Anticancer Research
In the field of cancer research, Salahuddin et al. (2014) utilized 1,3,4-oxadiazole derivatives in the study of anticancer compounds. This research is pivotal for developing new therapeutic agents (Salahuddin et al., 2014).
Safety And Hazards
The safety information for 2,1,3-Benzoxadiazol-5-ylmethanol indicates that it is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
properties
IUPAC Name |
2,1,3-benzoxadiazol-5-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIHJRXNWRCVOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379965 |
Source
|
Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,1,3-Benzoxadiazol-5-ylmethanol | |
CAS RN |
59660-56-9 |
Source
|
Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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